Stigmast-4-en-3,6-dione: Structural Dynamics, Pharmacological Profiling, and Isolation Methodologies
Stigmast-4-en-3,6-dione: Structural Dynamics, Pharmacological Profiling, and Isolation Methodologies
An In-Depth Technical Whitepaper for Drug Development Professionals
As drug discovery increasingly pivots back toward complex natural products to address multi-factorial diseases, specialized phytosterols have emerged as highly valuable scaffolds. Among these, Stigmast-4-en-3,6-dione (CAS: 23670-94-2) stands out. Unlike ubiquitous structural sterols (e.g., β-sitosterol), this compound features a highly reactive diketone system that drives potent anti-inflammatory, antiproliferative, and anti-platelet aggregation activities[1][2][3].
As a Senior Application Scientist, I have structured this guide to bridge the gap between structural chemistry and applied pharmacology. We will deconstruct the molecule's architecture, map its biological mechanisms, and provide a self-validating, causality-driven protocol for its isolation and characterization.
Chemical Architecture & Structural Properties
The pharmacological utility of Stigmast-4-en-3,6-dione is entirely dictated by its unique structural topology. The molecule is built on a bulky, lipophilic stigmastane hydrocarbon skeleton, but its reactivity is localized at the A and B rings[2][4].
The presence of an α,β-unsaturated ketone (enone) system (C3=O conjugated with a Δ4-double bond) creates a potent electrophilic center. In medicinal chemistry, this motif frequently acts as a Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins (such as inflammatory enzymes). Furthermore, the secondary ketone at the C6 position alters the three-dimensional conformation of the B-ring, enhancing its binding affinity in specific enzymatic pockets compared to monoketone sterols.
Quantitative Physicochemical Profile
To facilitate formulation and assay development, the core quantitative data for Stigmast-4-en-3,6-dione is summarized below:
| Property | Value / Description |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione[4] |
| Chemical Formula | C₂₉H₄₆O₂[2] |
| Molecular Weight | 426.68 g/mol [2] |
| CAS Registry Number | 23670-94-2[2] |
| Key Functional Groups | Δ4-double bond, C3 and C6 diketone system[2] |
| Solubility Profile | High in dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc); Low in water[2] |
Pharmacological Profile & Biological Activity
The structural features of Stigmast-4-en-3,6-dione translate into a multi-target pharmacological profile, making it a molecule of high interest for cardiovascular and oncological drug development.
Anti-Platelet Aggregation: In bioassay-guided fractionations of Curcuma zedoaria rhizomes, Stigmast-4-en-3,6-dione demonstrated profound anti-thrombotic properties[3]. At a concentration of 100 μM, it effectively inhibited platelet aggregation induced by both collagen and arachidonic acid (AA)[3]. Notably, its inhibition of the AA-induced pathway (achieving up to 95.36% inhibition in sterol mixtures) suggests a direct interference with the cyclooxygenase (COX) or lipoxygenase (LOX) cascades, preventing the downstream synthesis of pro-thrombotic Thromboxane A2[3].
Antiproliferative and Antioxidant Effects: The compound is a primary bioactive marker in the root bark of Lannea antiscorbutica. Assays tracking the growth and germination of Sorghum bicolor seeds revealed that extracts rich in Stigmast-4-en-3,6-dione exert significant antiproliferative effects, halting cellular expansion pathways[1].
Anti-Inflammatory Action: Sourced from medicinal plants like Hibiscus cannabinus and Piper betle, the compound is commercially recognized as a potent anti-inflammatory and anti-allergic agent[5][6]. Its ability to blunt inflammatory cascades is likely tied to the Michael acceptor motif neutralizing pro-inflammatory transcription factors.
Inhibitory mechanism of Stigmast-4-en-3,6-dione on platelet aggregation.
Bioassay-Guided Isolation & Extraction Protocol
To study Stigmast-4-en-3,6-dione, researchers must isolate it from raw biomass (e.g., Curcuma zedoaria or Lannea antiscorbutica) without degrading its reactive enone system[1][3]. The following step-by-step methodology is designed with strict causality to ensure high yield and structural preservation.
Step-by-Step Methodology
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Cold Maceration & Solvent Extraction:
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Action: Pulverize dried plant material and extract using methanol (MeOH) or dichloromethane (CH₂Cl₂) for 72 hours[1][3].
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Causality: Methanol acts as a broad-spectrum solvent to rupture cell walls, while CH₂Cl₂ specifically targets moderately non-polar sterols. Cold maceration is mandatory; heat can induce thermal oxidation of the sensitive C4-C5 double bond.
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Low-Temperature Vacuum Concentration:
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Action: Filter the extract and concentrate under reduced pressure at exactly 35 °C[3].
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Causality: The conjugated enone system is highly susceptible to thermal degradation and isomerization. Maintaining temperatures strictly below 40 °C ensures the structural integrity of the A-ring.
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Liquid-Liquid Partitioning:
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Action: Suspend the crude residue in distilled water and partition with Ethyl Acetate (EtOAc) at a 1:1 ratio[3].
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Causality: Stigmast-4-en-3,6-dione is highly lipophilic due to its C29 hydrocarbon skeleton. EtOAc selectively pulls the sterol into the organic phase, leaving highly polar, interfering secondary metabolites (tannins, glycosides) in the aqueous phase.
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Silica Gel Column Chromatography:
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Action: Load the EtOAc fraction onto a silica gel column. Elute using a gradient mobile phase of Hexane and EtOAc[5].
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Causality: Silica gel separates based on polarity. The dual ketone groups at C3 and C6 provide moderate hydrogen-bond accepting capabilities, causing the compound to elute predictably after highly non-polar alkanes but before polar alcohols.
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Recrystallization:
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Action: Pool the target fractions and recrystallize from cold methanol to yield light-yellow needles or a white crystalline solid[1][3].
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Causality: Recrystallization leverages the differential solubility of the sterol in cold versus hot solvent to precipitate the compound at >98% purity, which is an absolute prerequisite for reliable downstream biological assays.
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Workflow for the extraction and purification of Stigmast-4-en-3,6-dione.
Analytical Validation & Quality Control
A protocol is only as robust as its validation. To ensure the isolated compound is indeed Stigmast-4-en-3,6-dione and that the reactive enone system survived the extraction process, the following self-validating spectroscopic checks must be performed:
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Ultraviolet (UV) Spectroscopy: The sample must exhibit a characteristic absorption maximum (λmax) at 250 nm in methanol[3]. Validation logic: If this peak is absent, the α,β-unsaturated ketone system has been reduced or degraded during extraction.
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Infrared (IR) Spectroscopy: Look for a strong absorption band at 1689 cm⁻¹ [3]. Validation logic: This specific wavenumber confirms the presence of the conjugated carbonyl (C=O) stretching vibrations.
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Mass Spectrometry (ESI-MS): Electrospray ionization should yield a sodium adduct ion [M + Na]+ at m/z 449 [3]. Validation logic: This definitively confirms the intact molecular weight of 426.68 g/mol .
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Nuclear Magnetic Resonance (NMR): ¹³C NMR must show distinct downfield shifts corresponding to the C3 and C6 carbonyl carbons, alongside the vinylic carbon at C4[1].
By strictly adhering to this causality-driven extraction and rigorous analytical validation loop, researchers can reliably source high-purity Stigmast-4-en-3,6-dione for advanced pharmacological screening.
References
- Antioxidant and Antiproliferative activities of Root Bark extracts of Lannea Antiscorbutica (Hiern) Engl and I. jmedcasereportsimages.org.
- (PDF) ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. ResearchGate.
- CAS 23670-94-2: stigmast-4-ene-3,6-dione. CymitQuimica.
- Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007. PubChem.
- Stigmast-4-en-3,6-dione | Anti-inflammatory Agent. MedChemExpress.
- New Sesquiterpenoids and Anti-Platelet Aggregation Constituents from the Rhizomes of Curcuma zedoaria. PMC (NIH).
Sources
- 1. jmedcasereportsimages.org [jmedcasereportsimages.org]
- 2. CAS 23670-94-2: stigmast-4-ene-3,6-dione | CymitQuimica [cymitquimica.com]
- 3. New Sesquiterpenoids and Anti-Platelet Aggregation Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
